4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the trifluoromethoxy group and the thiazole ring imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of biologically active compounds.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been known to exhibit a range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-(trifluoromethoxy)aniline with 2-bromo-4-methylthiazole-5-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and in-line purification systems can optimize the reaction conditions and reduce the production time. The scalability of the synthesis is crucial for its application in large-scale production of pharmaceuticals and other fine chemicals.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents at the thiazole ring.
Scientific Research Applications
4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid
- 2-Methyl-4-(trifluoromethoxy)phenyl-1,3-thiazole-5-carboxylic acid
Uniqueness
4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the trifluoromethoxy group and the thiazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets. These features make it a valuable compound for the development of new pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
4-methyl-2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c1-6-9(10(18)19)21-11(16-6)17-7-2-4-8(5-3-7)20-12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCVTHPGEQDPJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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